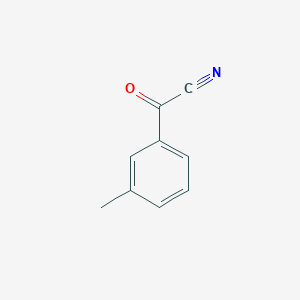

3-Methylbenzoyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylbenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOHRIFJRDJKGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348887 | |

| Record name | 3-methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5955-74-8 | |

| Record name | 3-Methyl-α-oxobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5955-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylbenzoyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methylbenzoyl Cyanide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzoyl cyanide (CAS Number: 5955-74-8), also known as oxo-m-tolyl-acetonitrile, is an important aromatic nitrile intermediate.[1] Its structure, featuring a reactive acyl cyanide moiety and a methyl-substituted benzene ring, makes it a valuable building block in various fields of chemical synthesis. This guide provides a comprehensive overview of its properties, a detailed, field-proven synthesis protocol, insights into its reactivity, and essential safety and handling information. It is intended to be a critical resource for professionals in organic synthesis, medicinal chemistry, agrochemical development, and material science.[1]

Introduction and Significance

This compound belongs to the class of acyl cyanides, organic compounds that feature a cyanide group attached to a carbonyl carbon. This functional group arrangement imparts a unique reactivity profile, making these compounds effective acylating agents and versatile intermediates. The presence of the methyl group on the aromatic ring at the meta position influences the electronic properties and steric environment of the molecule, which can be strategically exploited in targeted synthesis.[1]

The primary utility of this compound lies in its role as a precursor for more complex molecules. It is frequently employed in the synthesis of pharmaceuticals, agrochemicals such as pesticides and herbicides, dyes, and specialized polymers and resins.[1] Its stability and reactivity under relatively mild conditions allow for efficient and high-yield chemical transformations, making it a valuable tool for both laboratory-scale research and industrial applications.[1]

Physicochemical and Spectroscopic Properties

While specific experimental data for some physical properties of this compound are not widely reported in public literature, its key identifiers and characteristics are well-documented.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 5955-74-8 | [1] |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (by NMR) | [1] |

| Synonyms | Oxo-m-tolyl-acetonitrile | [1] |

| InChI | InChI=1S/C9H7NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5H,1H3 | |

| SMILES | O=C(C#N)C1=CC=CC(C)=C1 | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Spectroscopic Data

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyanation of its corresponding acyl chloride, 3-methylbenzoyl chloride. This two-step process begins with the formation of the acyl chloride from 3-methylbenzoic acid, followed by the displacement of the chloride with a cyanide nucleophile.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

The conversion of 3-methylbenzoic acid to 3-methylbenzoyl chloride is a standard and high-yielding reaction, often utilizing thionyl chloride (SOCl₂) as the chlorinating agent.

Experimental Protocol: Synthesis of 3-Methylbenzoyl Chloride [2]

-

Materials:

-

3-Methylbenzoic acid (m-toluic acid)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

-

Apparatus:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a gas outlet connected to a scrubber (to neutralize HCl and excess SOCl₂ fumes).

-

-

Procedure:

-

To the three-necked flask, add 3-methylbenzoic acid, thionyl chloride (in slight excess), and a catalytic amount of DMF.

-

Heat the reaction mixture to approximately 90°C with continuous stirring.

-

Maintain this temperature for about 3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

-

After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining liquid is crude 3-methylbenzoyl chloride, which can be purified by fractional distillation.

-

Step 2: Synthesis of this compound

The conversion of 3-methylbenzoyl chloride to this compound can be accomplished using various cyanating agents. A classic and robust method, adapted from the Organic Syntheses procedure for benzoyl cyanide, utilizes cuprous cyanide (CuCN).[3]

Proposed Experimental Protocol: Synthesis of this compound

-

Materials:

-

3-Methylbenzoyl chloride

-

Cuprous cyanide (CuCN), dried

-

-

Apparatus:

-

A distilling flask equipped with a thermometer.

-

Heating mantle or oil bath.

-

-

Procedure:

-

In the distilling flask, combine dried cuprous cyanide (a slight molar excess) and 3-methylbenzoyl chloride.

-

Heat the mixture in an oil bath, gradually raising the temperature to 220-230°C, and maintain for approximately 1.5 hours with occasional shaking.

-

After the reaction period, arrange the flask for distillation and slowly increase the bath temperature to distill the crude this compound.

-

The crude product, which is a solid at room temperature, can be purified by recrystallization from a suitable solvent or by vacuum distillation.

-

Alternative Synthetic Pathway:

Modern approaches often employ less toxic or more manageable cyanating agents. Patents for the synthesis of the isomeric o-methylbenzoyl cyanide describe the use of potassium ferricyanide with a copper catalyst, or sodium cyanide with a phase-transfer catalyst in a biphasic system.[4][5] These methods may offer milder reaction conditions and are likely adaptable for the synthesis of this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack.

-

Acylation Reactions: As an acyl cyanide, it can act as an acylating agent, transferring the 3-methylbenzoyl group to nucleophiles such as alcohols, amines, and organometallic reagents. This reactivity is central to its application in building more complex molecular architectures.

-

Hydrolysis: In the presence of aqueous acid or base, this compound will hydrolyze to form 3-methylbenzoic acid and a cyanide salt.

-

Wittig-Type Reactions: The carbonyl group can undergo reactions with phosphorus ylides (Wittig reagents). This reaction typically results in the formation of an α,β-unsaturated nitrile, demonstrating the versatility of the carbonyl group in carbon-carbon bond formation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS 5955-74-8) is not widely available, the hazards can be inferred from closely related compounds like benzoyl cyanide. Acyl cyanides are generally toxic and should be handled with extreme care.

-

Toxicity: Assumed to be highly toxic if swallowed, inhaled, or in contact with skin.[6] Contact with acids or water can release highly toxic hydrogen cyanide gas.

-

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust and contact with skin and eyes.

-

-

Storage:

Conclusion

This compound is a key chemical intermediate with significant potential in various research and development sectors. While there are gaps in the publicly available data regarding its specific physical constants and spectral characterization, its synthesis and reactivity can be reliably inferred from established chemical principles and data from closely related compounds. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this versatile molecule in their work.

References

-

This compound. LabNetwork. [Link]

- CN114380713B - O-methyl benzoyl cyanide synthesis method.

- CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.

-

Benzoyl cyanide. Organic Syntheses. [Link]

- Soulen, R. L., Carlson, S. C., & Lang, F. (1973). The Reaction of a Phosphorus Ylide with Aroyl Cyanides. The Journal of Organic Chemistry, 38(3), 479–481.

- CN114380713A - Synthesis method of o-methyl benzoyl cyanide.

- CN102952038A - A kind of synthetic method of o-methylbenzoyl nitrile.

-

Benzoyl cyanide. Organic Syntheses. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN114380713B - O-methyl benzoyl cyanide synthesis method - Google Patents [patents.google.com]

- 5. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]

- 6. labsolu.ca [labsolu.ca]

3-Methylbenzoyl cyanide molecular structure and weight

An In-depth Technical Guide to 3-Methylbenzoyl Cyanide: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 5955-74-8), a versatile aromatic nitrile that serves as a crucial intermediate in diverse chemical syntheses. We delve into its core molecular and physical properties, present a detailed, field-proven protocol for its synthesis, and explore its reactivity and significant applications in the pharmaceutical, agrochemical, and material science sectors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound for advanced molecular design and synthesis.

Core Molecular Profile: Structure and Physicochemical Properties

This compound, also known as oxo-m-tolyl-acetonitrile, is an aromatic ketone and a nitrile.[1][2] The molecule consists of a benzoyl group substituted with a methyl group at the meta-position of the phenyl ring, and a cyanide functional group attached to the carbonyl carbon. This unique arrangement of functional groups imparts valuable reactivity characteristics, making it a stable yet reactive building block in organic synthesis.[1]

Molecular Structure

The structural architecture of this compound is key to its chemical behavior. The electron-withdrawing nature of the carbonyl and cyano groups influences the reactivity of the aromatic ring and the carbonyl carbon itself.

Caption: 2D Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is provided below. This data is critical for its handling, characterization, and application in experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Oxo-m-tolyl-acetonitrile | [1][2] |

| CAS Number | 5955-74-8 | [1][3][4] |

| Molecular Formula | C₉H₇NO | [1][3][4] |

| Molecular Weight | 145.16 g/mol | [1][3][4] |

| Appearance | White solid | [1] |

| Purity | ≥ 98% (by NMR) | [1] |

| Storage | Store at 0-8 °C, protect from moisture | [1] |

| SMILES | O=C(C#N)C1=CC=CC(C)=C1 | [4] |

| ¹³C NMR (Predicted) | Key peaks expected for carbonyl (~168 ppm), nitrile (~113 ppm), aromatic carbons (125-143 ppm), and methyl (~22 ppm) carbons. | [5] |

| IR (Predicted) | Characteristic absorptions expected for C≡N stretch (~2225 cm⁻¹), C=O stretch (~1690 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹). | N/A |

Synthesis Protocol: From 3-Methylbenzoic Acid to this compound

The synthesis of this compound is most efficiently achieved through a two-step process starting from 3-methylbenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is then subjected to cyanidation. This protocol avoids the use of highly toxic reagents like sodium cyanide, opting for a safer alternative.[5]

Caption: Workflow for the two-step synthesis of this compound.

Step 1: Synthesis of 3-Methylbenzoyl Chloride

Rationale: The conversion of the carboxylic acid to an acyl chloride is a standard and essential activation step. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction via the formation of a Vilsmeier intermediate.

Protocol:

-

Equip a three-necked flask with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).

-

Charge the flask with 3-methylbenzoic acid (1.0 eq) and thionyl chloride (1.2 eq).

-

Add a catalytic amount of DMF (e.g., 0.02 eq).

-

Heat the reaction mixture to 90°C and stir for 3 hours.[6] The reaction is complete when gas evolution ceases and the solution becomes clear.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-methylbenzoyl chloride is typically of sufficient purity (e.g., >98%) to be used directly in the next step.[6]

Step 2: Synthesis of this compound

Rationale: This step introduces the cyanide group. Using potassium ferricyanide as the cyaniding agent is a safer alternative to alkali metal cyanides like NaCN or KCN.[5] A copper catalyst is employed to facilitate the cyanation of the acyl chloride.

Protocol:

-

In a well-ventilated fume hood, charge a reaction vessel with 3-methylbenzoyl chloride (1.0 eq), toluene (as solvent), potassium ferricyanide (approx. 0.17-0.18 eq), and a catalytic amount of oxine-copper.[5]

-

Heat the mixture to 80-85°C with vigorous stirring.

-

Maintain the reaction at this temperature for 3-5 hours. Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture to dissolve inorganic salts. Separate the organic layer.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation to yield pure this compound.[5]

Chemical Reactivity and Synthetic Applications

This compound is a valuable synthetic intermediate due to the dual reactivity of its carbonyl and nitrile functionalities. Its utility spans several high-value chemical industries.

-

Pharmaceutical Synthesis: It serves as a key building block for creating more complex molecules.[1] The related precursor, 3-methylbenzoyl chloride, is used in synthesizing certain non-steroidal anti-inflammatory drugs (NSAIDs), highlighting the importance of the m-toluoyl scaffold in medicinal chemistry.[7] The aroyl cyanide moiety can be transformed into various functional groups, making it a versatile precursor for active pharmaceutical ingredients (APIs).[1]

-

Organic Synthesis: In general organic synthesis, it is used to prepare complex molecules where the introduction of a m-toluoyl group is desired.[1] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in Pinner and related reactions, while the ketone can undergo standard carbonyl chemistry.

-

Agrochemicals: The compound plays a role in the development of effective pesticides and herbicides, which are critical for agricultural productivity.[1] The o-methyl isomer is a key intermediate in the synthesis of the fungicide trifloxystrobin, suggesting a similar potential for the m-isomer in creating novel agrochemicals.[5]

-

Material Science: this compound finds applications in the development of specialized polymers and resins, contributing to materials with enhanced performance characteristics.[1]

Safety, Handling, and Storage

Trustworthiness through Self-Validation: A robust protocol is a self-validating one. Adherence to strict safety measures is non-negotiable when handling reactive chemical intermediates.

-

General Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious gloves, and a lab coat.[8] Avoid breathing dust or vapors.[9]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[8][9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[8][9]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is between 0-8°C.[1] Protect from moisture, as it can react with the acyl chloride precursor and potentially hydrolyze the final product over time.

-

Disposal: Dispose of contents/container in accordance with local, regional, and national hazardous waste regulations.[8]

Conclusion

This compound is a chemical intermediate of significant value, characterized by its distinct molecular structure and versatile reactivity. The synthetic protocols outlined in this guide, which prioritize safety and efficiency, provide a reliable pathway for its production. Its demonstrated and potential applications in pharmaceuticals, agrochemicals, and material science underscore its importance as a building block for innovation. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in creating novel and high-performance chemical products.

References

-

3-Methylbenzyl cyanide. NIST WebBook. [Link]

-

3-Methylbenzyl cyanide. NIST WebBook, Notes. [Link]

-

3-Methylbenzyl cyanide. Chemdad Co., Ltd. [Link]

- Reaction of Aroyl Cyanides with Aromatic Diamines. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. N/A

-

3-Methylbenzyl cyanide IR Spectrum. NIST WebBook. [Link]

-

Reaction Details: Cyanide + 3-Methylbenzaldehyde. Reactome. [Link]

-

Benzyl cyanide. Wikipedia. [Link]

- CN114380713A - Synthesis method of o-methyl benzoyl cyanide.

-

Benzoyl cyanide. Organic Syntheses Procedure. [Link]

- CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.

-

Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN102381918B - Method for synthesizing benzyl cyanide compound by using benzyl chloride compound.

-

Synthesis of benzoyl cyanide as a defensive secretion in vivo. ResearchGate. [Link]

-

3-Hydroxybenzoyl cyanide. PubChem. [Link]

-

2-methyl benzyl cyanide. The Good Scents Company. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. labsolu.ca [labsolu.ca]

- 4. 5955-74-8|this compound|BLD Pharm [bldpharm.com]

- 5. CN114380713A - Synthesis method of o-methyl benzoyl cyanide - Google Patents [patents.google.com]

- 6. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chemscene.com [chemscene.com]

- 9. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis of 3-Methylbenzoyl Cyanide from m-Toluoyl Chloride

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of 3-methylbenzoyl cyanide, a key intermediate in organic and medicinal chemistry. The primary synthetic route detailed herein involves the nucleophilic acyl substitution of m-toluoyl chloride with a cyanide salt. This document offers a comprehensive overview of the reaction mechanism, a detailed experimental protocol, critical safety procedures for handling cyanide-containing compounds, and methods for purification and characterization of the final product. The content is tailored for researchers, chemists, and professionals in the field of drug development, emphasizing practical insights and adherence to the highest standards of laboratory safety.

Introduction and Significance

This compound, also known as m-toluoyl cyanide, is a valuable aroyl cyanide intermediate. Its bifunctional nature, possessing both a reactive nitrile group and a carbonyl group, allows for its versatile application in the synthesis of a wide array of more complex molecules, including α-keto acids, amides, esters, and various heterocyclic compounds. These downstream products are frequently investigated as potential therapeutic agents and functional materials.

The conversion of an acyl chloride to an acyl cyanide is a fundamental and efficient transformation in organic synthesis. This guide focuses on the specific synthesis of this compound from its corresponding acyl chloride, m-toluoyl chloride, providing a robust and reproducible methodology grounded in established chemical principles.

Reaction Principle: Nucleophilic Acyl Substitution

The core transformation is a nucleophilic acyl substitution reaction. In this process, the cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of m-toluoyl chloride.[1][2][3] This attack proceeds via a two-step addition-elimination mechanism.[1][2]

-

Addition Step: The nucleophilic cyanide ion adds to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate.[1][2]

-

Elimination Step: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen π-bond reforms, and the chloride ion, being a good leaving group (as the conjugate base of a strong acid, HCl), is expelled.[3][4]

The overall result is the substitution of the chloride with a cyanide group.[1] The reactivity of acyl chlorides is the highest among carboxylic acid derivatives for this type of transformation, ensuring the reaction proceeds efficiently.[2]

Reaction Scheme:

m-Toluoyl Chloride + Sodium Cyanide → this compound + Sodium Chloride

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of aroyl cyanides from aroyl chlorides.[5] Utmost caution must be exercised at all stages due to the high toxicity of the reagents.

Reagent and Equipment Data

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |

| m-Toluoyl Chloride | C₈H₇ClO | 154.59 | 15.46 g | 0.10 | Corrosive, lachrymator. Handle in fume hood.[6] |

| Sodium Cyanide (NaCN) | NaCN | 49.01 | 5.15 g | 0.105 | Acutely Toxic . See Section 4 for handling. |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 150 mL | - | Dry solvent is crucial to prevent hydrolysis of the acyl chloride. |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | As needed | - | For extraction. |

| Saturated NaHCO₃ (aq) | - | - | As needed | - | For washing/neutralization. |

| Brine (Saturated NaCl) | - | - | As needed | - | For washing. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | For drying organic layer. |

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Mechanical stirrer or magnetic stirrer with stir bar

-

Dropping funnel

-

Heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup and purification

Step-by-Step Synthesis Procedure

-

Setup: Assemble the 500 mL three-neck flask with a mechanical stirrer, reflux condenser (topped with a drying tube), and a stopper under an inert atmosphere (N₂ or Ar). The entire apparatus must be located inside a certified chemical fume hood.[7]

-

Reagent Addition: In the fume hood, carefully weigh 5.15 g (0.105 mol) of dry sodium cyanide and add it to the reaction flask.[7] Add 150 mL of anhydrous acetonitrile to the flask.

-

Initiate Stirring: Begin vigorous stirring to create a fine suspension of the sodium cyanide.

-

Acyl Chloride Addition: Add 15.46 g (0.10 mol) of m-toluoyl chloride to a dropping funnel. Add it dropwise to the stirred cyanide suspension over 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the precipitated sodium chloride and any unreacted sodium cyanide. Wash the filter cake with a small amount of anhydrous diethyl ether.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The fume hood's sash should be lowered during this process, and the vacuum pump exhaust should be vented into the hood.

-

Aqueous Workup: Dissolve the crude residue in 150 mL of diethyl ether. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine. Caution: The aqueous layers will contain residual cyanide and must be treated as hazardous waste (see Section 4.3).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification and Characterization

-

Purification: The crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure. For benzoyl cyanide, the boiling point is 208-209°C at 745 mm Hg; the boiling point of the 3-methyl derivative will be similar.[8] Alternatively, recrystallization from a suitable solvent system can be employed.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the aromatic and methyl proton signals.

-

¹³C NMR: To identify the carbonyl and nitrile carbons.

-

IR Spectroscopy: To detect the characteristic C≡N stretch (approx. 2220-2240 cm⁻¹) and C=O stretch (approx. 1680-1700 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight (145.16 g/mol ).

-

Mandatory Safety Protocols: Handling Cyanide

Working with cyanide compounds requires strict adherence to safety procedures due to their extreme toxicity.[9] Ingestion, inhalation, or skin contact with as little as 50-200 mg of sodium cyanide can be fatal.[7][9]

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: All work with cyanide salts must be conducted in a properly functioning chemical fume hood.[7][10] A warning sign indicating cyanide use should be posted.[7]

-

PPE: Standard laboratory attire (closed-toe shoes, long pants, lab coat) is required.[7] Additionally:

Safe Handling and Storage

-

Never Work Alone: Always inform colleagues and have a second person present when working with cyanides.[7]

-

Storage: Cyanide salts must be stored in a cool, dry, secure, and clearly labeled location, segregated from acids.[7][11] Reaction with acid produces highly toxic hydrogen cyanide (HCN) gas.[11]

-

Weighing: If possible, weigh solid cyanides inside the fume hood.[7] If a balance must be used outside, tare a sealed container, add the cyanide inside the hood, seal the container, and then weigh it.[7][9]

Waste Treatment and Disposal

-

Segregation: All cyanide-containing waste (solid and liquid) must be collected in separate, clearly labeled, leak-proof containers marked "HAZARDOUS WASTE - CYANIDE" and "NO ACIDS".[7][10][12]

-

Quenching Procedure: A common and effective method for neutralizing residual cyanide in aqueous waste and for decontaminating glassware is treatment with an alkaline bleach solution.[9][12][13]

-

Ensure the cyanide-containing aqueous solution is basic (pH > 10) by adding NaOH if necessary. This prevents the formation of HCN gas.

-

While stirring in a fume hood, slowly add an excess of commercial bleach (sodium hypochlorite solution). The hypochlorite oxidizes the toxic cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).

-

Allow the mixture to stir for at least 24 hours to ensure complete oxidation.[9]

-

Dispose of the treated waste through your institution's hazardous waste management program.[10][12]

-

-

Glassware Decontamination: All glassware that has come into contact with cyanide must be submerged in an alkaline bleach bath for at least 24 hours before standard cleaning.[9][14]

Logical and Experimental Workflow Diagrams

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Reaction Mechanism Diagram

Caption: Nucleophilic acyl substitution mechanism.

Conclusion

The synthesis of this compound from m-toluoyl chloride is an efficient and reliable procedure based on the principles of nucleophilic acyl substitution. While the reaction is straightforward, the acute toxicity of the cyanide reagent necessitates meticulous planning, a comprehensive understanding of the risks, and unwavering adherence to the safety protocols outlined in this guide. By following this detailed methodology, researchers can safely and effectively produce this versatile chemical intermediate for further application in synthetic and medicinal chemistry programs.

References

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link available via Google search for "laboratory chemical safety summary: sodium cyanide and potassium cyanide"]

- LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. EHS. [Link available via Google search for "Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds"]

- Stanford University. Information on Cyanide Compounds. Environmental Health & Safety. [Link available via Google search for "Information on Cyanide Compounds - Stanford Environmental Health & Safety"]

- University of Illinois. (2014). Cyanides. Division of Research Safety. [Link available via Google search for "Cyanides | Division of Research Safety - University of Illinois"]

- Imperial College London. (2021). Cyanide Compounds Safety Presentation. [Link available via Google search for "27_cyanides_2022.docx - Imperial College London"]

- Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link available via Google search for "Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety"]

-

BYJU'S. Nucleophilic Acyl Substitution. [Link]

-

Reddit r/Chempros. (2023). CuCN quenching. [Link]

-

Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

-

LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". Chemistry LibreTexts. [Link]

- University of St Andrews. CHEM12 Cyanide Compounds. [Link available via Google search for "CHEM12 Cyanide Compounds"]

-

Khan Academy. Nucleophilic acyl substitution. [Link]

-

Oakwood, T. S., & Weisgerber, C. A. (1944). Benzoyl Cyanide. Organic Syntheses, 24, 14. [Link]

-

Clarke, H. T., & Kirner, W. R. (1922). Benzyl Cyanide. Organic Syntheses, 2, 9. [Link]

- Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles. Wiley-VCH.

- U.S. Patent No. US4143068A. (1979).

-

ChemSpider Synthetic Pages. Nucleophilic displacement of a benzylic bromide using sodium cyanide. [Link]

- University of California, San Diego. (2009). Experiment 7. Amide Synthesis: Preparation of N,N-diethyl-m-toluamide.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. byjus.com [byjus.com]

- 5. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 6. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 7. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. lsuhsc.edu [lsuhsc.edu]

- 11. geneseo.edu [geneseo.edu]

- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. gla.ac.uk [gla.ac.uk]

- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Technical Guide to the Spectroscopic Profile of 3-Methylbenzoyl Cyanide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methylbenzoyl cyanide (CAS 5955-74-8), a versatile intermediate in organic and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific principles and experimental considerations for its structural elucidation.

Introduction: The Chemical Identity of this compound

This compound, also known as oxo-m-tolyl-acetonitrile, belongs to the class of aroyl cyanides.[1] Its structure is characterized by a benzoyl group substituted with a methyl group at the meta position of the aromatic ring. This seemingly simple substitution has significant implications for its reactivity and spectroscopic properties compared to its parent compound, benzoyl cyanide.

It is crucial to distinguish this compound from its isomer, 3-methylbenzyl cyanide. The former has a carbonyl group directly attached to the cyano group, making it a keto-nitrile. The latter possesses a methylene (-CH2-) spacer between the aromatic ring and the nitrile group. This structural difference profoundly impacts their chemical behavior and spectroscopic signatures.

Molecular Structure and Properties:

Diagram of this compound Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure. While specific experimental spectra for this compound are not widely published, a detailed prediction based on the known effects of substituents on aromatic systems and data from the parent compound, benzoyl cyanide, can be made with a high degree of confidence.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the benzoyl group and the electron-donating nature of the methyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ |

| ~7.4-7.6 | Multiplet | 2H | Aromatic protons |

| ~7.8-8.0 | Multiplet | 2H | Aromatic protons |

Rationale for Predictions: The methyl group protons are expected to appear as a singlet around 2.4 ppm, a typical value for a methyl group attached to an aromatic ring. The aromatic protons will be deshielded due to the electron-withdrawing carbonyl group and will appear in the range of 7.4-8.0 ppm. The meta-substitution pattern will lead to a complex splitting pattern (multiplet).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals are expected for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~21 | -CH₃ |

| ~115 | -C≡N (Nitrile) |

| ~128-138 | Aromatic carbons |

| ~168 | >C=O (Carbonyl) |

Rationale for Predictions: The predictions are based on the known chemical shifts for benzoyl cyanide and the expected influence of the meta-methyl group. The carbonyl carbon is significantly deshielded and appears at a high chemical shift, while the nitrile carbon is less deshielded. The methyl carbon appears at a characteristic high-field position.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule. In this compound, the most prominent absorptions will be from the carbonyl (C=O) and nitrile (C≡N) stretching vibrations.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H aromatic stretch |

| ~2230 | Strong | C≡N stretch |

| ~1680 | Strong | C=O stretch |

| ~1600, 1450 | Medium | C=C aromatic ring stretch |

Rationale for Predictions: The data for the parent compound, benzoyl cyanide, shows a strong C≡N stretch around 2225 cm⁻¹ and a strong C=O stretch around 1680 cm⁻¹.[4] The methyl substitution on the aromatic ring is not expected to significantly shift these values. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The data is usually presented as a plot of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its structure.

Predicted Mass Spectrum Data for this compound:

-

Molecular Ion (M⁺): m/z = 145

-

Key Fragments:

-

m/z = 119: [M-CN]⁺ (Loss of the cyanide radical)

-

m/z = 91: [C₇H₇]⁺ (Tolyl cation)

-

Rationale for Predictions: The molecular ion peak is expected at m/z 145, corresponding to the molecular weight of this compound. A common fragmentation pathway for aroyl cyanides is the loss of the cyanide radical (CN•), which would result in a fragment at m/z 119. Further fragmentation could lead to the formation of the tolyl cation at m/z 91.

Diagram of Predicted Mass Spectrometry Fragmentation:

Caption: Predicted fragmentation pathway for this compound in MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Record the mass-to-charge ratio (m/z) of the ions to generate the mass spectrum.

Synthesis of this compound

A common method for the synthesis of aroyl cyanides is the reaction of the corresponding aroyl chloride with a cyanide salt.[4] For this compound, this would involve the reaction of 3-methylbenzoyl chloride with a cyanide source like cuprous cyanide.

Diagram of Synthetic Pathway:

Caption: General synthetic route to this compound.

General Experimental Protocol for Synthesis

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves toxic cyanide salts.

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cuprous cyanide.

-

Addition of Reactant: Add 3-methylbenzoyl chloride to the flask.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring. The reaction temperature and time will need to be optimized.

-

Work-up: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by distillation or recrystallization to obtain pure this compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While publicly available experimental data is scarce, a thorough understanding of spectroscopic principles and comparison with the parent compound, benzoyl cyanide, allows for accurate prediction of its spectral features. This guide provides a solid foundation for researchers working with this compound, enabling its unambiguous identification and characterization in various chemical applications.

References

-

This compound. PubChem. [Link]

-

3-Methylbenzyl cyanide. NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Physical and chemical properties of 3-Methylbenzoyl cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methylbenzoyl cyanide (CAS 5955-74-8), a versatile aromatic nitrile that serves as a crucial intermediate in synthetic organic chemistry. With applications ranging from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials, a thorough understanding of this compound's characteristics is paramount for its effective and safe utilization.[1] This document delineates its fundamental physical properties, explores its chemical reactivity with mechanistic insights, and furnishes detailed protocols for its synthesis and characterization. Furthermore, this guide addresses the critical aspects of safe handling and storage, providing a holistic resource for laboratory and industrial applications.

Introduction

This compound, also known as oxo-m-tolyl-acetonitrile, is an aromatic carbonyl nitrile characterized by a benzoyl group substituted with a methyl group at the meta position.[1] This structural arrangement imparts a unique reactivity profile, making it a valuable building block in the synthesis of more complex molecular architectures.[1] The presence of both a reactive acyl cyanide moiety and a substituted aromatic ring allows for a diverse range of chemical transformations, rendering it an important intermediate in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[1] Its utility in medicinal chemistry is particularly noteworthy, where it facilitates the construction of biologically active compounds.[1] This guide aims to be an authoritative resource, consolidating the available technical data and providing practical insights for professionals in research and development.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for its application in synthetic protocols and for ensuring appropriate storage and handling.

General and Physical Data

The primary identification and physical characteristics of this compound are summarized in the table below. The compound is a white solid under standard conditions, a feature that is important for its handling and storage.[1]

| Property | Value | Source |

| IUPAC Name | This compound | J&K Scientific |

| Synonyms | Oxo-m-tolyl-acetonitrile | [1] |

| CAS Number | 5955-74-8 | [1] |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 30 °C | anjpharm.cn |

| Boiling Point | 133 °C at 40 mmHg | anjpharm.cn |

| Purity | ≥ 98% (NMR) | [1] |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. The compound is stable under normal conditions.[2] It is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[2] For long-term storage, a temperature of 0-8 °C is advised.[1]

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure allows for the prediction of its key spectroscopic features. The following sections provide an expert analysis of the expected spectral data, which are crucial for its identification and purity assessment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons.

-

Aromatic Protons (Ar-H): Four protons on the benzene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Due to the meta-substitution, a complex splitting pattern is anticipated.

-

Methyl Protons (-CH₃): The three protons of the methyl group will give rise to a singlet, expected to be in the upfield region of the aromatic spectrum, likely around δ 2.4 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal for the carbonyl carbon is expected to be in the downfield region, typically around δ 180-190 ppm.

-

Nitrile Carbon (C≡N): The carbon of the nitrile group should appear in the range of δ 115-125 ppm.

-

Aromatic Carbons: The six aromatic carbons will show signals between δ 120 and 140 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon will have a signal in the upfield region, likely around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

-

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2220-2240 cm⁻¹.

-

Carbonyl Stretch (C=O): A strong, sharp absorption band should be present in the range of 1680-1700 cm⁻¹, characteristic of an aromatic ketone.

-

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions for the aromatic ring C=C stretching will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak and characteristic fragmentation patterns are key for structural elucidation.

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is 145.16.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyanide radical (•CN) to give a fragment at m/z 119 (the 3-methylbenzoyl cation), and the loss of carbon monoxide (CO) from the molecular ion to yield a fragment at m/z 117. Further fragmentation of the 3-methylbenzoyl cation could lead to the loss of a methyl radical to give the benzoyl cation at m/z 105, or the loss of CO to give the tolyl cation at m/z 91.

Chemical Properties and Reactivity

This compound is a bifunctional molecule, with its reactivity dominated by the electrophilic carbonyl carbon and the cyano group.

Acylation Reactions

As an acyl cyanide, this compound can act as an acylating agent, although it is generally less reactive than the corresponding acyl chloride. It can be used to introduce the 3-methylbenzoyl group into various nucleophiles.

Reactions of the Carbonyl Group

The carbonyl group can undergo nucleophilic addition reactions. For instance, it can react with Grignard reagents or organolithium compounds to form tertiary alcohols after workup.

Reactions of the Cyano Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (3-methylbenzoic acid) or amide. It can also be reduced to an amine.

The following diagram illustrates a general synthetic pathway involving this compound.

Caption: Synthesis and subsequent acylation reaction of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 3-methylbenzoyl chloride with a cyanide source. While traditional methods often employ highly toxic alkali metal cyanides, a safer and more environmentally friendly approach utilizes potassium ferricyanide.[3]

Synthesis of the Precursor: 3-Methylbenzoyl Chloride

The starting material, 3-methylbenzoyl chloride, can be readily prepared from 3-methylbenzoic acid.

Protocol for the Synthesis of 3-Methylbenzoyl Chloride:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid.

-

Slowly add an excess of thionyl chloride (approximately 1.5-2 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (around 80-90°C) for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining liquid is 3-methylbenzoyl chloride, which can be purified by vacuum distillation.

Synthesis of this compound

The following protocol is adapted from a method for the synthesis of a similar aroyl cyanide and represents a plausible and safer route.[3]

Experimental Protocol:

-

In a well-ventilated fume hood, charge a dry three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser with 3-methylbenzoyl chloride.

-

Add a suitable solvent such as dichloroethane or toluene.[3]

-

Add potassium ferricyanide (K₄[Fe(CN)₆]) as the cyanide source.[3]

-

Add a catalytic amount of a copper catalyst, for example, oxine-copper.[3]

-

Heat the reaction mixture to 80-85°C and maintain this temperature with vigorous stirring for 3-5 hours.[3]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the mixture with water to remove inorganic salts. Separate the organic layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

The workflow for the synthesis is depicted in the diagram below.

Caption: Step-by-step workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of organic molecules due to its versatile reactivity.[1]

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The related precursor, 3-methylbenzoyl chloride, is used in the synthesis of some non-steroidal anti-inflammatory drugs (NSAIDs).[4] The structural motif of this compound can be incorporated into various drug candidates.

-

Agrochemicals: This compound is utilized in the development of new pesticides and herbicides.[1]

-

Material Science: It finds application in the synthesis of polymers and resins, contributing to the creation of materials with enhanced properties.[1]

-

Organic Synthesis: As a building block, it is used in the preparation of complex molecules and specialty chemicals.[1]

Safety and Handling

Hazard Classification (inferred from Benzoyl Cyanide): [2]

-

Acute Toxicity: Fatal if swallowed, toxic in contact with skin, and toxic if inhaled.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Aquatic Hazard: Very toxic to aquatic life.[2]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood. Use a closed system or local exhaust ventilation where possible.[2]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[2]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow it to enter drains.

Conclusion

This compound is a chemical intermediate with significant potential in various fields, particularly in pharmaceutical and agrochemical research and development. Its well-defined physical properties and versatile chemical reactivity make it a valuable tool for synthetic chemists. However, its handling requires strict adherence to safety protocols due to its inherent toxicity. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a critical resource for its informed and safe use in scientific endeavors.

References

-

anjpharm.cn. CAS 5955-74-8 MFCD06658475-3-Methylbenzoyl cyanide 3-甲基苯... [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. [Link]

- Google Patents. (2022-04-22). CN114380713A - Synthesis method of o-methyl benzoyl cyanide.

Sources

An In-depth Technical Guide to Oxo-m-tolyl-acetonitrile: Synthesis, Characterization, and Potential Applications

Abstract

Oxo-m-tolyl-acetonitrile, also known as 2-(3-methylphenyl)-2-oxoacetonitrile or m-tolylglyoxylonitrile (CAS 5955-74-8), is an aromatic α-keto nitrile.[1][2][3] While its specific discovery and detailed historical narrative are not prominently documented in readily accessible scientific literature, its chemical structure places it within a class of compounds of significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of Oxo-m-tolyl-acetonitrile, including its probable synthetic routes based on established methodologies for related compounds, its expected physicochemical and spectroscopic properties, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Enigmatic History and Chemical Significance

The precise origins of Oxo-m-tolyl-acetonitrile are not clearly delineated in the historical scientific record. Unlike many seminal compounds with well-documented discoveries, the first synthesis of this particular isomer remains elusive in broad searches of chemical literature databases like the Beilstein database and the Chemical Abstracts Service (CAS) registry.[4][5][6] However, the fundamental chemistry of α-keto nitriles, also known as acyl cyanides, has been a subject of study for over a century. Early methods for the synthesis of aromatic nitriles and related compounds date back to the late 19th and early 20th centuries.[7]

The structural motif of an aromatic ring attached to a glyoxylonitrile (-CO-CN) functional group imparts a unique reactivity profile. The ketone and nitrile functionalities offer multiple sites for chemical modification, making it a potentially valuable building block in organic synthesis. The tolyl group, a methyl-substituted phenyl ring, can also influence the molecule's electronic properties and steric interactions, which can be significant in the context of medicinal chemistry and materials science.[8]

This guide aims to provide a detailed technical resource on Oxo-m-tolyl-acetonitrile by leveraging established chemical principles and data from structurally analogous compounds.

Synthesis of Oxo-m-tolyl-acetonitrile: A Methodological Perspective

While a specific, historically documented synthesis for Oxo-m-tolyl-acetonitrile is not available, its preparation can be confidently approached using well-established methods for the synthesis of aromatic α-keto nitriles (aroyl cyanides). The most logical and historically relevant approach involves the reaction of an activated m-toluic acid derivative with a cyanide salt.

Plausible Synthetic Pathway: From m-Toluoyl Chloride

A robust and commonly employed method for the synthesis of aroyl cyanides is the reaction of the corresponding aroyl chloride with a cyanide source, often in the presence of a catalyst.[9][10]

Reaction Scheme:

Caption: Plausible synthesis of Oxo-m-tolyl-acetonitrile.

Experimental Protocol:

A generalized protocol, adapted from established procedures for benzoyl cyanide and other aroyl cyanides, is as follows:[11]

-

Reagent Preparation: Ensure m-toluoyl chloride is freshly distilled or of high purity. Cuprous cyanide (CuCN) should be dried in a vacuum oven to remove any moisture.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine m-toluoyl chloride and a slight molar excess of cuprous cyanide.

-

Reaction Conditions: The reaction is typically performed neat (without a solvent) or in a high-boiling inert solvent such as toluene or xylene. The mixture is heated to a temperature range of 150-200°C. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Cuprous Cyanide: The use of cuprous cyanide is often preferred over alkali metal cyanides like KCN or NaCN for the synthesis of aroyl cyanides from aroyl chlorides. This is because alkali metal cyanides can sometimes lead to the formation of byproducts or require phase-transfer catalysts for efficient reaction.[10]

-

Anhydrous Conditions: The reaction is sensitive to moisture, as water can hydrolyze the m-toluoyl chloride back to m-toluic acid and also react with the product. Therefore, anhydrous conditions are crucial for achieving a good yield.

-

Elevated Temperature: The reaction requires thermal energy to overcome the activation barrier for the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aroyl chloride and the subsequent elimination of the chloride ion.

Physicochemical Properties and Spectroscopic Characterization

Direct experimental data for Oxo-m-tolyl-acetonitrile is not extensively published. However, its properties can be reliably predicted based on its structure and data from analogous compounds such as oxo-p-tolyl-acetonitrile.[12]

Table 1: Predicted Physicochemical Properties of Oxo-m-tolyl-acetonitrile

| Property | Predicted Value |

| Molecular Formula | C₉H₇NO[1][2] |

| Molecular Weight | 145.16 g/mol [1][2] |

| Appearance | Likely a pale yellow solid or oil |

| Boiling Point | Estimated to be >200°C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., acetone, acetonitrile, dichloromethane); sparingly soluble in water. |

Spectroscopic Analysis Workflow

The structural elucidation of a newly synthesized batch of Oxo-m-tolyl-acetonitrile would follow a standard analytical workflow.

Caption: Workflow for the spectroscopic characterization of Oxo-m-tolyl-acetonitrile.

Table 2: Predicted Spectroscopic Data for Oxo-m-tolyl-acetonitrile

| Technique | Predicted Spectral Features |

| ¹H NMR | Aromatic protons (m-tolyl group): Multiplets in the range of δ 7.2-7.8 ppm. Methyl protons (-CH₃): A singlet around δ 2.4 ppm. |

| ¹³C NMR | Carbonyl carbon (-CO-): A signal in the downfield region, likely >180 ppm. Nitrile carbon (-CN): A signal around 115-120 ppm. Aromatic carbons: Multiple signals in the range of δ 125-140 ppm. Methyl carbon (-CH₃): A signal around δ 21 ppm. |

| IR Spectroscopy | C=O stretching (ketone): A strong absorption band around 1680-1700 cm⁻¹. C≡N stretching (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹. Aromatic C-H stretching: Bands above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 145.16. Characteristic fragmentation patterns involving the loss of CO and CN. |

Potential Applications and Future Research Directions

While specific applications for Oxo-m-tolyl-acetonitrile are not well-documented, the chemical functionalities present in the molecule suggest several areas of potential utility, primarily in organic synthesis and as a scaffold in medicinal chemistry.

Intermediate in Organic Synthesis

The α-keto nitrile moiety is a versatile functional group that can participate in a variety of chemical transformations.

-

Synthesis of Heterocycles: α-Keto nitriles are valuable precursors for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

-

Precursor to α-Amino Acids and α-Hydroxy Acids: The nitrile group can be hydrolyzed to a carboxylic acid, and the ketone can be reduced or aminated, providing routes to α-hydroxy-m-tolylacetic acid and α-amino-m-tolylacetic acid, which are non-proteinogenic amino acids of potential interest.

Scaffold in Medicinal Chemistry

The nitrile group is increasingly recognized as a valuable pharmacophore in drug design.[8][9] It can act as a hydrogen bond acceptor and can form covalent bonds with specific amino acid residues in enzyme active sites.[13] The tolyl group provides a lipophilic region that can engage in hydrophobic interactions within a binding pocket.

Potential, though speculative, areas for biological investigation include:

-

Enzyme Inhibition: The electrophilic nature of the carbonyl carbon and the potential for the nitrile group to interact with active site residues suggest that Oxo-m-tolyl-acetonitrile or its derivatives could be explored as inhibitors for various enzymes.

-

Antimicrobial or Antifungal Agents: Many nitrile-containing compounds have demonstrated antimicrobial and antifungal activities.[5]

Conclusion

Oxo-m-tolyl-acetonitrile represents a chemical entity with untapped potential. While its historical discovery remains obscure, its synthesis is achievable through established chemical methods. This technical guide provides a foundational understanding of its synthesis, predicted properties, and characterization. Further research into the reactivity and biological activity of Oxo-m-tolyl-acetonitrile is warranted to fully explore its utility as a synthetic intermediate and a potential scaffold for the development of novel bioactive molecules.

References

-

Beilstein Handbook of Organic Chemistry. (n.d.). Elsevier. Retrieved January 22, 2026.[4]

-

CAS REGISTRY. (n.d.). CAS. Retrieved January 22, 2026.[5][6]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved January 22, 2026.[14]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved January 22, 2026.[15]

-

Alchem.Pharmtech. (n.d.). CAS 5955-74-8 | Oxo-m-tolyl-acetonitrile. Retrieved January 22, 2026.[1]

-

ResearchGate. (2025, August 6). Synthesis of benzoyl cyanide through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst. Retrieved January 22, 2026.[16]

-

Sigma-Aldrich. (n.d.). OXO-P-TOLYL-ACETONITRILE AldrichCPR. Retrieved January 22, 2026.[12]

-

Google Patents. (n.d.). US4143068A - Process for the preparation of acyl cyanide compounds. Retrieved January 22, 2026.[9]

-

ACS Publications. (2002, May 1). The Preparation of Nitriles. Chemical Reviews. Retrieved January 22, 2026.[17]

-

StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved January 22, 2026.[7]

-

Synblock. (n.d.). CAS 5955-74-8 | Oxo-m-tolyl-acetonitrile. Retrieved January 22, 2026.[2]

-

Organic Syntheses. (n.d.). Benzoyl cyanide. Retrieved January 22, 2026.[11]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved January 22, 2026.[18]

-

RSC Publishing. (2021). Formation of β-cyano-ketones through cyanide-promoted ring-opening of cyclic organic carbonates. Organic Chemistry Frontiers. Retrieved January 22, 2026.[19]

-

BLDpharm. (n.d.). 1481965-07-4|2-Methoxy-2-(o-tolyl)acetonitrile. Retrieved January 22, 2026.[20]

-

ChemSigma. (n.d.). 5955-74-8 OXO-M-TOLYL-ACETONITRILE. Retrieved January 22, 2026.[3]

-

ResearchGate. (2025, August 6). Synthesis of benzoyl cyanide through aerobic photooxidation of benzyl cyanide using carbon tetrabromide as a catalyst. Retrieved January 22, 2026.[16]

-

ResearchGate. (n.d.). Conversion of Ketones to Cyanohydrins: Benzophenone Cycanohydrin. Retrieved January 22, 2026.[21]

-

MDPI. (2014). An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules. Retrieved January 22, 2026.

-

Organic Chemistry Portal. (2008). Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes. Retrieved January 22, 2026.[22]

-

National Institutes of Health. (n.d.). Synthesis of cyanooxovanadate and cyanosilylation of ketones. Retrieved January 22, 2026.[23]

-

PubChem. (n.d.). Methyl 2-oxo-2-(m-tolyl)acetate. Retrieved January 22, 2026.[24]

-

National Institutes of Health. (2021, August 10). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved January 22, 2026.[8]

-

Chemistry Stack Exchange. (2018, February 23). Why is acetyl cyanide not obtained from acetyl chloride?. Retrieved January 22, 2026.[10]

-

RSC Publishing. (n.d.). Nitriles: an attractive approach to the development of covalent inhibitors. Retrieved January 22, 2026.[13]

-

ResearchGate. (2025, August 6). The Benzil−Cyanide Reaction and Its Application to the Development of a Selective Cyanide Anion Indicator. Retrieved January 22, 2026.[25]

-

CAS.org. (n.d.). CAS Registry. Retrieved January 22, 2026.[6]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. spcmc.ac.in [spcmc.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. Beilstein database - Wikipedia [en.wikipedia.org]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. CAS REGISTRY | CAS [cas.org]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Oxo-P-tolyl-acetonitrile | C9H7NO | CID 641326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 19. Formation of β-cyano-ketones through cyanide-promoted ring-opening of cyclic organic carbonates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. 1481965-07-4|2-Methoxy-2-(o-tolyl)acetonitrile|BLD Pharm [bldpharm.com]

- 21. researchgate.net [researchgate.net]

- 22. Gold(III)-Catalyzed Cyanosilylation of Ketones and Aldehydes [organic-chemistry.org]

- 23. Synthesis of cyanooxovanadate and cyanosilylation of ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methyl 2-oxo-2-(m-tolyl)acetate | C10H10O3 | CID 15682259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Solubility Profile of 3-Methylbenzoyl Cyanide: A Theoretical and Practical Guide for Researchers

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Methylbenzoyl cyanide (CAS 5955-74-8), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Recognizing the scarcity of published quantitative solubility data, this document emphasizes a dual approach: first, a theoretical prediction of solubility based on the compound's molecular structure and physicochemical properties, and second, a detailed, field-proven experimental protocol for its empirical determination. We delve into the principles of solute-solvent interactions, provide a qualitative solubility forecast across a spectrum of common organic solvents, and present a step-by-step isothermal saturation method coupled with UV-Vis spectroscopic quantification. This guide is intended to empower researchers, process chemists, and formulation scientists with the foundational knowledge and practical tools required to effectively utilize this compound in their work.

Introduction: The Significance of this compound

This compound, also known as oxo-m-tolyl-acetonitrile, is an aromatic nitrile that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring a benzoyl moiety substituted with a methyl group and an adjacent cyanide function, offers unique reactivity for creating more complex molecules.[1] This compound is a valuable intermediate in the development of novel pharmaceutical agents, high-performance dyes, and effective agrochemicals.[1]

A fundamental yet often overlooked parameter in the application of any solid compound is its solubility. For the drug development professional, solubility dictates bioavailability and formulation strategies. For the process chemist, it governs reaction kinetics, solvent selection, purification methods (e.g., crystallization), and overall process efficiency. An accurate understanding of the solubility of this compound is therefore not merely academic; it is a critical prerequisite for successful and scalable synthesis.

Physicochemical Profile

Before exploring its solubility, it is essential to understand the intrinsic properties of this compound. These characteristics, summarized in Table 1, form the basis for predicting its behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5955-74-8 | [1] |

| Molecular Formula | C₉H₇NO | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | White solid | [1] |

| Synonyms | Oxo-m-tolyl-acetonitrile | [1] |

| Structure |  |

Theoretical Principles and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like." This adage is a simplification of the complex interplay of intermolecular forces between solute and solvent molecules, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

3.1 Molecular Structure Analysis The structure of this compound contains several key features that influence its solubility:

-

Aromatic Ring & Methyl Group: The tolyl moiety is nonpolar and lipophilic, favoring interactions with nonpolar or weakly polar solvents through London dispersion forces.

-

Carbonyl Group (C=O): The ketone group is highly polar, possessing a significant dipole moment. It can act as a hydrogen bond acceptor.

-

Cyanide Group (-C≡N): The nitrile group is also strongly polar and a hydrogen bond acceptor.

Overall, this compound is a polar molecule, but its significant nonpolar aromatic surface area gives it a mixed character. It lacks a hydrogen bond donor (like an -OH or -NH group), which will limit its solubility in highly structured hydrogen-bonding solvents like water.